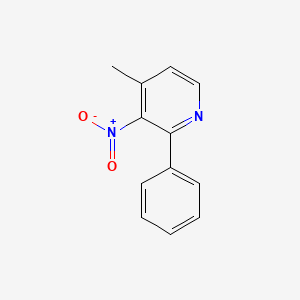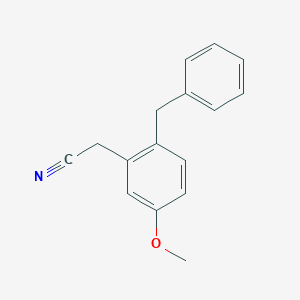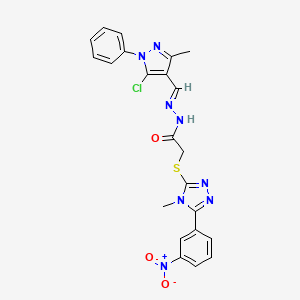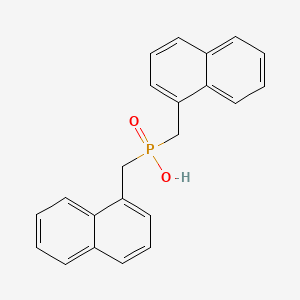![molecular formula C34H18 B12621497 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene CAS No. 918778-87-7](/img/structure/B12621497.png)
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene is a chemical compound with the molecular formula C34H18 It is known for its unique structure, which includes phenanthrene and ethynylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene typically involves the coupling of 3,6-dibromophenanthrene with 4-ethynylphenylacetylene. This reaction is often carried out using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The reaction conditions usually include a palladium catalyst, a copper co-catalyst, and a base, such as triethylamine, in an inert atmosphere like nitrogen or argon.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The phenanthrene core can be reduced under specific conditions.
Substitution: The phenyl and ethynyl groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups may yield diketones, while reduction of the phenanthrene core can produce dihydrophenanthrene derivatives.
Aplicaciones Científicas De Investigación
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, such as anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene exerts its effects is primarily through its interaction with molecular targets and pathways. For instance, its ethynyl groups can form strong bonds with metal surfaces, making it useful in surface chemistry and catalysis. Additionally, its phenanthrene core can interact with biological macromolecules, potentially influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis[(4-ethynylphenyl)ethynyl]benzene: Similar in structure but with a benzene core instead of phenanthrene.
2,7-Bis[(4-ethynylphenyl)ethynyl]pyrene: Contains a pyrene core, offering different electronic properties.
Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′6′,2″-terpyridine): A ruthenium complex with ethynylphenyl groups, used in supramolecular chemistry.
Uniqueness
3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene is unique due to its phenanthrene core, which provides distinct electronic and structural properties compared to similar compounds with benzene or pyrene cores. This uniqueness makes it valuable in specific applications, such as organic electronics and advanced material synthesis.
Propiedades
Número CAS |
918778-87-7 |
|---|---|
Fórmula molecular |
C34H18 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
3,6-bis[2-(4-ethynylphenyl)ethynyl]phenanthrene |
InChI |
InChI=1S/C34H18/c1-3-25-5-9-27(10-6-25)13-15-29-17-19-31-21-22-32-20-18-30(24-34(32)33(31)23-29)16-14-28-11-7-26(4-2)8-12-28/h1-2,5-12,17-24H |
Clave InChI |
AXDRECHDDXXGJB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C#CC2=CC3=C(C=CC4=C3C=C(C=C4)C#CC5=CC=C(C=C5)C#C)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B12621426.png)
![4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12621427.png)
![N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12621431.png)


![1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12621451.png)

![4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B12621466.png)
![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12621473.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B12621478.png)
![Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B12621489.png)
![2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12621490.png)
